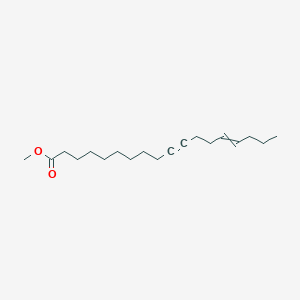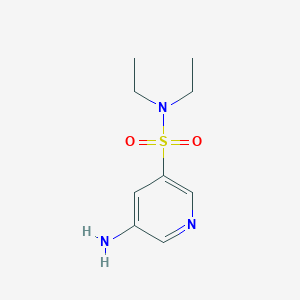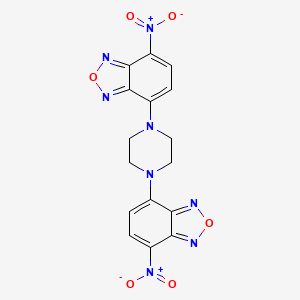
4,4'-(Piperazine-1,4-diyl)bis(7-nitro-2,1,3-benzoxadiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Piperazine-1,4-diyl)bis(7-nitro-2,1,3-benzoxadiazole) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine ring linked to two 7-nitro-2,1,3-benzoxadiazole moieties, making it a valuable subject of study in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Piperazine-1,4-diyl)bis(7-nitro-2,1,3-benzoxadiazole) typically involves the reaction of piperazine with 7-nitro-2,1,3-benzoxadiazole derivatives under controlled conditions. One common method includes the nucleophilic substitution reaction where piperazine acts as a nucleophile, attacking the electrophilic centers of the benzoxadiazole derivatives. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the risk of contamination. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Piperazine-1,4-diyl)bis(7-nitro-2,1,3-benzoxadiazole) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: The benzoxadiazole moieties can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxadiazole derivatives and reduced forms of the original compound, which can have different physical and chemical properties.
Scientific Research Applications
4,4’-(Piperazine-1,4-diyl)bis(7-nitro-2,1,3-benzoxadiazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4,4’-(Piperazine-1,4-diyl)bis(7-nitro-2,1,3-benzoxadiazole) involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, influencing cellular processes and signaling pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(1,3-Propanediyldi-4,1-piperidine-diyl)-bis(7-nitro-quinazoline)
- 4,4’-(Piperazine-1,4-diyl)dianiline
- 1,1’-(Piperazine-1,4-diyl)bis(propan-2-one)
Uniqueness
4,4’-(Piperazine-1,4-diyl)bis(7-nitro-2,1,3-benzoxadiazole) is unique due to its dual benzoxadiazole moieties linked by a piperazine ring, which imparts distinct electronic and steric properties
Properties
CAS No. |
61785-76-0 |
|---|---|
Molecular Formula |
C16H12N8O6 |
Molecular Weight |
412.32 g/mol |
IUPAC Name |
4-nitro-7-[4-(4-nitro-2,1,3-benzoxadiazol-7-yl)piperazin-1-yl]-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C16H12N8O6/c25-23(26)11-3-1-9(13-15(11)19-29-17-13)21-5-7-22(8-6-21)10-2-4-12(24(27)28)16-14(10)18-30-20-16/h1-4H,5-8H2 |
InChI Key |
OXSHGIVRQUKFAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C3=NON=C23)[N+](=O)[O-])C4=CC=C(C5=NON=C45)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


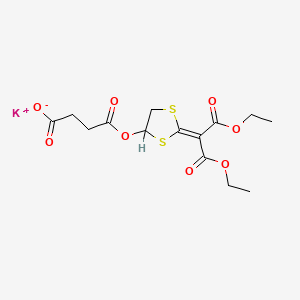
![4-[5-(Trimethylsilyl)hex-3-en-1-yl]morpholine](/img/structure/B14559956.png)
![3,3'-[Butane-1,4-diylbis(oxy)]dibenzonitrile](/img/structure/B14559963.png)

![Methyl 2-[(3-nitrophenyl)acetyl]benzoate](/img/structure/B14559973.png)
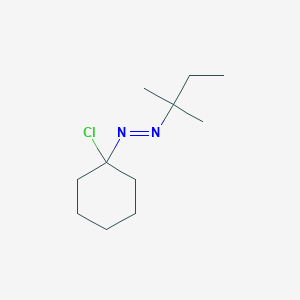
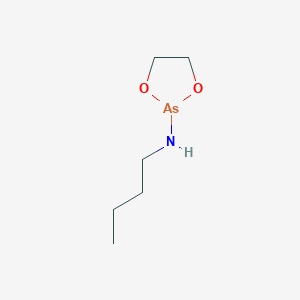
![N-[Bis(aminooxy)phosphoryl]formamide](/img/structure/B14559991.png)


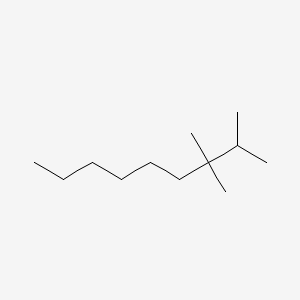
![4-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)oxy]-2-hydroxybenzoic acid](/img/structure/B14560030.png)
